molecular formula C9H10O3 B1148216 3-(4,5-Dimethyl-2-furyl)propenoic acid CAS No. 129800-02-8

3-(4,5-Dimethyl-2-furyl)propenoic acid

Cat. No. B1148216
M. Wt: 166.17
InChI Key:
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Description

3-(4,5-Dimethyl-2-furyl)propenoic acid is a chemical compound with the molecular formula C9H10O3 . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of 3-(4,5-Dimethyl-2-furyl)propenoic acid involves several steps. It starts with the conversion of 3-(4,5-Dimethyl-2-furyl)propenoic acid to the acid azide, which is then cyclized to give 2,3-dimethyl-5H-furo[3,2-c]pyridine-4-one by heating at 240°C . The pyridone is then chlorinated with phosphorus oxychloride to give a product, which is reduced with zinc and acetic acid to 2,3-dimethylfuro[3,2-c]pyridine .


Molecular Structure Analysis

The molecular structure of 3-(4,5-Dimethyl-2-furyl)propenoic acid can be analyzed using various techniques such as FTIR, NMR (1H, 13C), and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving 3-(4,5-Dimethyl-2-furyl)propenoic acid are complex and involve several steps. For instance, the substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring were esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4,5-Dimethyl-2-furyl)propenoic acid include a boiling point of 281.171ºC at 760 mmHg and a density of 1.184g/cm3 .

Scientific Research Applications

  • Conformational Analysis and Solvent Effects :

    • Conformations of E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester were studied in different solvents, including methanol, chloroform, and dimethyl sulfoxide, revealing no conformational preferences experimentally (Forgó, Felfoeldi, & Pálinkó, 2005).
  • Intermolecular Hydrogen Bonding Interactions :

    • The potential for intermolecular hydrogen bonding between stereoisomers of α-phenyl furylcinnamic acids was explored using a semiempirical quantum chemical method. This study found that long-range ordering was possible only in the Z isomers (Talabér, Paksi, & Pálinkó, 2003).
  • Enantioselective Hydrogenation in Catalysis :

    • The compound's hydrogenation was explored for its enantioselective properties, demonstrating that 2-furyl substituted compound was selectively hydrogenated to its corresponding propionic acid with significant enantiomeric excess (Hermán et al., 2009).
  • Synthesis and Chemical Transformations :

    • Various methods for synthesizing and transforming 3-(4,5-Dimethyl-2-furyl)propenoic acid and its derivatives were explored, including reactions to produce various organic compounds such as pyridines and furans (Bobošík, Krutošíková, & Jordis, 1995).
  • Thermodynamic Properties :

    • The thermodynamic characteristics of melting and dissolution of this compound in various organic solvents were studied, establishing a linear dependence of solubility on the enthalpy and entropy of mixing with different polarities of solvents (Sobechko et al., 2015).

properties

IUPAC Name

(E)-3-(4,5-dimethylfuran-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-5-8(12-7(6)2)3-4-9(10)11/h3-5H,1-2H3,(H,10,11)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSIVARMUCXBMB-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=C1)/C=C/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,5-Dimethyl-2-furyl)propenoic acid

Citations

For This Compound
1
Citations
V Bobošík, A Krutošíková, U Jordis - Monatshefte für Chemie/Chemical …, 1995 - Springer
A number of substituted 2,3-dimethylfuro[3,2-c]pyridines was synthesized. 3-(4,5-Dimethyl-2-furyl)propenoic acid (1) was converted to the acid azide2, which in turn was cyclized to give …
Number of citations: 24 link.springer.com

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